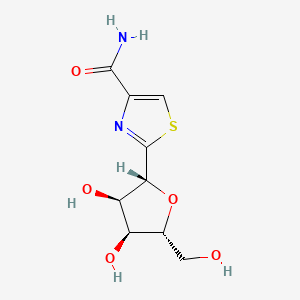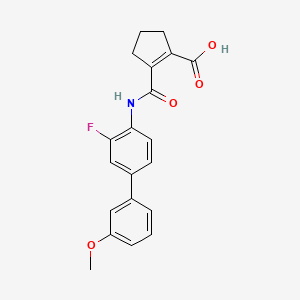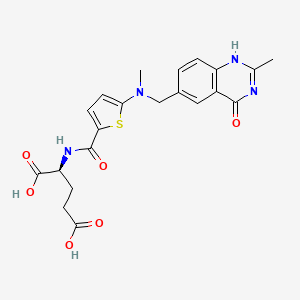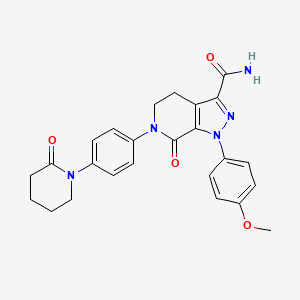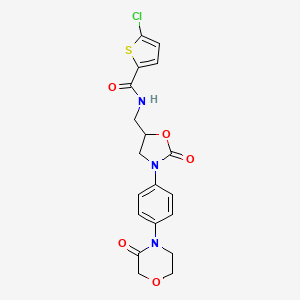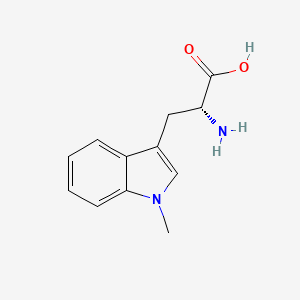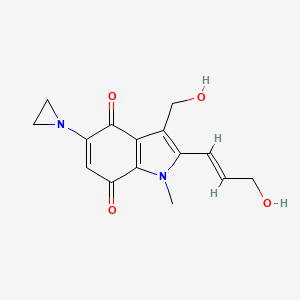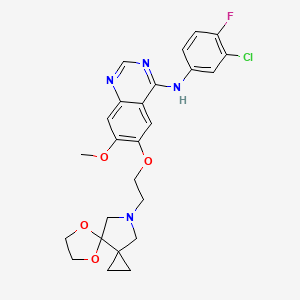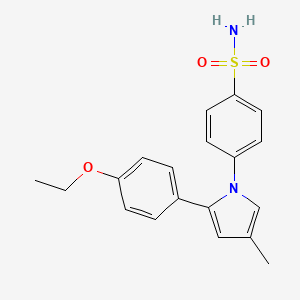
Apricoxib
Descripción general
Descripción
Apricoxib is a novel, selective COX-2 inhibitor . It has been used in trials studying the treatment and prevention of Lung Cancer, Breast Cancer, Pancreatic Cancer, Non Small Cell Lung Cancer, and Metastatic Pancreatic Cancer .
Synthesis Analysis
An efficient synthesis of apricoxib was developed using copper catalyzed homoallylic ketone formation from methyl 4-ethoxybenzoate followed by ozonolysis to an aldehyde, and condensation with sulfanilamide .Molecular Structure Analysis
Apricoxib has a molecular formula of C19H20N2O3S . Its average mass is 356.439 Da and its monoisotopic mass is 356.119476 Da .Chemical Reactions Analysis
Apricoxib is a COX-2 inhibitor which is intended to improve standard therapy response in molecularly-defined models of pancreatic cancer . It has shown significant antitumor effects in xenograft models of lung and colorectal cancer .Physical And Chemical Properties Analysis
The physical and chemical properties of Apricoxib include a density of 1.2±0.1 g/cm3, boiling point of 555.3±60.0 °C at 760 mmHg, and a flash point of 289.6±32.9 °C . It also has a molar refractivity of 99.1±0.5 cm3 and a polar surface area of 83 Å2 .Aplicaciones Científicas De Investigación
Pancreatic Cancer Treatment
Apricoxib, a novel inhibitor of COX-2, has been shown to significantly enhance the efficacy of gemcitabine/erlotinib in preclinical models of pancreatic cancer . It reduces the IC50 of gemcitabine ± erlotinib in six pancreatic cancer cell lines tested in vitro . Furthermore, apricoxib increased the antitumor efficacy of standard combination therapy in several orthotopic xenograft models .
Reversal of Epithelial-to-Mesenchymal Transition (EMT)
Apricoxib has been found to robustly reverse EMT, a critical process in cancer progression and metastasis whereby epithelial cells undergo changes to a migratory, mesenchymal phenotype . This effect was observed regardless of basal COX-2 expression .
Vascular Normalization
Treatment with apricoxib resulted in vascular normalization without a decrease in microvessel density . This is important as it can potentially improve the delivery of chemotherapy drugs to the tumor site.
Inhibition of COX-2
Apricoxib is a novel, selective COX-2 inhibitor . Overexpression of COX-2 has been implicated as a tumor-initiating and tumor-promoting event for several common solid tumors, including lung, breast, and colon cancer . Therefore, apricoxib could potentially be used in the chemoprevention of these cancers.
Suppression of IL-27-mediated STAT3 Activation
Apricoxib has been shown to suppress IL-27-mediated STAT3 activation . STAT3 is an oncogene, and its activation has been implicated in the pathogenesis of many cancers .
Potentiation of EMT Inhibition
Apricoxib has been demonstrated to potentiate the inhibition of EMT in human non-small cell lung cancer . This suggests that apricoxib could potentially be used to prevent cancer progression and metastasis.
Mecanismo De Acción
Target of Action
Apricoxib is a novel, selective inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. It is highly expressed in various types of cancer, including pancreatic cancer, and is implicated in tumor progression .
Mode of Action
Apricoxib acts by inhibiting the activity of COX-2, thereby reducing the production of prostaglandins . This inhibition can reduce tumor growth and augment therapy . The precise function of COX-2 in tumors remains poorly understood, but it is implicated in tumor angiogenesis, evasion of apoptosis, and induction of epithelial-to-mesenchymal transition (EMT) .
Biochemical Pathways
The inhibition of COX-2 by Apricoxib affects several biochemical pathways. It is known to reduce the IC50 of gemcitabine ± erlotinib in six pancreatic cancer cell lines tested in vitro . Furthermore, it has been implicated in tumor angiogenesis and the induction of EMT . EMT is a critical process in cancer progression and metastasis whereby epithelial cells undergo changes to a migratory, mesenchymal phenotype .
Pharmacokinetics
The pharmacokinetics of Apricoxib reveal a median Tmax of 2 hours (range 1.5-4), mean (SD) T1/2 of 11.8 (5.3) hours, Cmax of 313.0 (99.6) ng/ml and AUC (0-t) of 2816 (1204) ng.h/ml . These properties influence the bioavailability of the drug and its therapeutic efficacy.
Result of Action
Apricoxib has shown significant antitumor effects in preclinical models of pancreatic cancer . It increases the antitumor efficacy of standard combination therapy in several orthotopic xenograft models . In each model examined, treatment with Apricoxib resulted in vascular normalization without a decrease in microvessel density and promotion of an epithelial phenotype by tumor cells regardless of basal COX-2 expression .
Action Environment
The action of Apricoxib can be influenced by environmental factors. For instance, in vivo Apricoxib combination therapy was only effective at reducing tumor growth and metastasis in tumors with elevated COX-2 activity . This suggests that the tumor microenvironment and the level of COX-2 expression can significantly influence the efficacy of Apricoxib.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(4-ethoxyphenyl)-4-methylpyrrol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-24-17-8-4-15(5-9-17)19-12-14(2)13-21(19)16-6-10-18(11-7-16)25(20,22)23/h4-13H,3H2,1-2H3,(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMITOKKUMVWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CN2C3=CC=C(C=C3)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173502 | |
| Record name | Apricoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apricoxib | |
CAS RN |
197904-84-0 | |
| Record name | Apricoxib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197904-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apricoxib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197904840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apricoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12378 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apricoxib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APRICOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X5HB3VZ3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Apricoxib's primary target?
A: Apricoxib is a potent and selective inhibitor of Cyclooxygenase-2 (COX-2). [, , , , , , , , ]
Q2: What are the downstream effects of COX-2 inhibition by Apricoxib?
A: Apricoxib's inhibition of COX-2 leads to the suppression of Prostaglandin E2 (PGE2) production. [, , ] PGE2 is involved in various processes like inflammation, tumor growth, and angiogenesis. [, , , ] Additionally, Apricoxib has been shown to impact:
- Tumor Growth: Reduces tumor growth in various cancer models, including lung, breast, and colorectal. [, , ]
- Metastasis: Decreases the incidence of metastasis in preclinical pancreatic cancer models. [, ]
- Angiogenesis: While not directly inhibiting angiogenesis, Apricoxib promotes vascular normalization in tumors. [, ]
- Apoptosis: Increases apoptosis (programmed cell death) in tumor cells. []
- Epithelial-Mesenchymal Transition (EMT): Reverses EMT, potentially increasing tumor cell sensitivity to the drug. [, , ]
Q3: Does Apricoxib interact with other pathways besides COX-2?
A: Research suggests Apricoxib might modulate the JAK-STAT pathway. It has been shown to inhibit IL-27 mediated STAT1 and STAT3 activation. [, ] This modulation of the STAT pathway could play a role in Apricoxib's influence on EMT. [, ]
Q4: What is the molecular formula and weight of Apricoxib?
A4: Unfortunately, the provided research abstracts do not specify the molecular formula or weight of Apricoxib.
Q5: Is there any spectroscopic data available for Apricoxib in the provided research?
A5: The provided research abstracts do not offer spectroscopic data for Apricoxib.
Q6: What is known about the stability of Apricoxib?
A: While specific stability data under various conditions is not detailed in the abstracts, one study mentions that Apricoxib concentrations in plasma and tumors persist above the active concentration for PGE2 inhibition for over 24 hours after oral administration. [] This suggests a reasonable degree of stability in vivo.
Q7: What is the route of administration for Apricoxib?
A: Apricoxib is administered orally. [, , , , , , ]
Q8: How is Apricoxib absorbed and distributed in the body?
A: One study using a HT29 xenograft model found that Apricoxib reaches peak concentrations in plasma and tumors within one hour of oral administration, indicating rapid absorption and distribution. []
Q9: What is the elimination half-life of Apricoxib?
A: A phase I study reports a mean elimination half-life (T1/2) of 11.8 hours for Apricoxib. []
Q10: What is the relationship between Apricoxib's pharmacokinetics and its antitumor activity?
A: In a HT29 xenograft model, while peak Apricoxib concentrations (2-10 µM) dropped rapidly, they remained above the level needed for PGE2 inhibition for more than 24 hours, suggesting this sustained COX-2 inhibition is key to its antitumor effect. []
Q11: Are there any known drug-drug interactions with Apricoxib?
A: While not extensively detailed in the abstracts, one study mentions that Apricoxib enhances the efficacy of standard-of-care drugs in breast and lung tumor models. []
Q12: What types of in vitro models have been used to study Apricoxib?
A12: Researchers have used various human cancer cell lines to assess Apricoxib's effects in vitro, including:
- Pancreatic cancer: AsPC-1, Colo357, and four other unspecified cell lines. [, , ]
- Non-small cell lung cancer (NSCLC): A549 and unspecified others. [, ]
- Breast cancer: Unspecified cell lines. []
- Colorectal cancer: HT29. [, ]
- Head and neck squamous cell carcinoma (HNSCC): Unspecified cell lines. []
Q13: What in vitro effects of Apricoxib have been observed?
A13: Apricoxib demonstrates several in vitro effects:
- Cytotoxicity: Shows cytotoxic effects against various cancer cell lines, with potency varying depending on cell type and conditions. [, , , , , , ]
- Inhibition of Proliferation: Reduces cancer cell proliferation in various cell lines. []
- Induction of Apoptosis: Increases apoptosis in HT29 colorectal cancer cells. []
- Modulation of EMT: Reverses the epithelial-to-mesenchymal transition (EMT) in several cancer cell lines. [, , , , ]
- Synergistic Effects: Enhances the cytotoxicity of chemotherapy drugs like gemcitabine and erlotinib in pancreatic and other cancer cell lines. [, , ]
Q14: What types of in vivo models have been used to evaluate Apricoxib?
A14: The research uses several in vivo models to study Apricoxib, including:
- Orthotopic Xenograft Models: Primarily using mice implanted with human pancreatic, lung, breast, and colorectal tumors. [, , , , , ]
- Genetic Mouse Model of Pancreatic Cancer: Using p48-Cre; KrasG12D; Cdkn2alox/lox mice. []
Q15: What are the key findings from in vivo studies of Apricoxib?
A15: In vivo research shows that Apricoxib:
- Inhibits Tumor Growth: Significantly reduces tumor growth in xenograft models of lung, breast, colorectal, and pancreatic cancers. [, , , , , ]
- Reduces Metastasis: Demonstrates a significant reduction in metastatic incidence in pancreatic cancer models. [, ]
- Improves Survival: Increases overall survival in a genetic mouse model of pancreatic cancer. []
- Promotes Vascular Normalization: Improves the maturity and function of tumor blood vessels without decreasing vessel density. [, ]
Q16: Have there been any clinical trials involving Apricoxib?
A16: Yes, several clinical trials have been conducted with Apricoxib:
- Phase I Trials: Investigated the safety and efficacy of Apricoxib in combination with erlotinib in patients with NSCLC. [, ]
- Phase II Trials: Evaluated Apricoxib in combination with:
Q17: Are there any known biomarkers for Apricoxib efficacy?
A17: Urinary Prostaglandin E2 Metabolite (PGE-M) has been investigated as a potential biomarker:
- PGE-M Suppression: Studies suggest that patients with a significant decrease in PGE-M levels after Apricoxib treatment may experience better outcomes. [, , ]
- Baseline PGE-M Levels: Patients with elevated baseline PGE-M might benefit from Apricoxib treatment, particularly in combination with other therapies. []
Q18: What are the known side effects of Apricoxib?
A18: Clinical trials report that common adverse events associated with Apricoxib include:
Q19: Are there any serious adverse events associated with Apricoxib?
A19: Serious adverse events have been reported in clinical trials, including:
- Gastrointestinal bleeding []
- Myocardial infarction (heart attack) []
- Cerebrovascular accident (stroke) []
Q20: Has Apricoxib been investigated for its potential in chemoprevention?
A: Yes, research suggests that Apricoxib's effects on EMT and its ability to upregulate 15-PGDH and PGT, which are involved in PGE2 degradation and uptake, make it a potential candidate for chemoprevention, particularly in head and neck squamous cell carcinoma. []
Q21: What is the impact of apricoxib on the tumor microenvironment?
A21: Apricoxib, beyond its direct effects on tumor cells, influences the tumor microenvironment:
- Vascular Normalization: Promotes the maturation of tumor blood vessels by increasing pericyte coverage, potentially improving drug delivery and therapeutic efficacy. [, ]
- Collagen Deposition: May influence collagen deposition in the tumor microenvironment, impacting tumor progression and response to therapies. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

